(E)-3-(4-(Benzyloxy)phenyl)acrylic acid
Overview
Description
The compound "(E)-3-(4-(Benzyloxy)phenyl)acrylic acid" is a derivative of acrylic acid, which is a common precursor in the synthesis of various pharmaceuticals, polymers, and other chemical compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the synthesis of various acrylic acid derivatives with potential antiallergic properties is described, highlighting the importance of the acrylic acid backbone in medicinal chemistry .
Synthesis Analysis
The synthesis of acrylic acid derivatives often involves the Knoevenagel reaction, which is a method for forming carbon-carbon double bonds between aldehydes or ketones and active methylene compounds. For example, "(E)-3-(3,4-Dihydroxyphenyl)acrylic acid" was prepared using this reaction, followed by demethylation . This suggests that a similar approach could be used for the synthesis of "(E)-3-(4-(Benzyloxy)phenyl)acrylic acid," with the appropriate choice of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives is crucial for their biological activity and physical properties. The separation and crystal structure determination of E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, were achieved through careful pH control during the acidification of their sodium salts . This indicates that the molecular structure of "(E)-3-(4-(Benzyloxy)phenyl)acrylic acid" could also be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
Acrylic acid derivatives can undergo various chemical reactions, including interactions with amines. For instance, a benzene solution of an acrylic acid derivative with pentafluorophenyl groups changes color upon the addition of aliphatic amines due to ion-pair formations . This suggests that "(E)-3-(4-(Benzyloxy)phenyl)acrylic acid" may also participate in similar reactions with amines or other nucleophiles, which could be exploited in sensor applications or in the study of reaction mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. For example, the introduction of mesogenic groups into an acrylate monomer allowed for the synthesis of a liquid-crystalline side-chain polymer upon copolymerization . This implies that the physical properties of "(E)-3-(4-(Benzyloxy)phenyl)acrylic acid," such as solubility, melting point, and potential liquid crystallinity, could be tailored by modifying its structure, making it a versatile compound for various applications.
Scientific Research Applications
Synthesis and Biological Activity
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid and its derivatives have been studied for their biological activities. A study by Obregón-Mendoza et al. (2018) found that certain derivatives exhibited scavenging free-radical and antioxidant activity, as well as moderate inhibition of lipid peroxidation. Some compounds showed significant inhibition of cell growth in tumor cell lines, highlighting their potential in cancer research (Obregón-Mendoza et al., 2018).
Liquid Crystalline Properties
Studies by Tsai et al. (1994) investigated the liquid crystalline properties of derivatives of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid. These compounds exhibited enantiotropic phases and showed potential as materials for fast-switching ferroelectric liquid crystal side chain polymers (Tsai et al., 1994), (Tsai et al., 1994).
Optoelectronic Properties
Fonkem et al. (2019) conducted a theoretical study on a derivative of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid, focusing on its optoelectronic properties. The study highlighted its potential as a nonlinear optical material, which is crucial in the field of optoelectronics and photovoltaics (Fonkem et al., 2019).
Corrosion Inhibition
A study by Zhang Zhe et al. (2009) explored the use of (E)-3-(4-((1H-imidazol-1-yl)methyl)-Phenyl)acrylic acid derivatives as self-assembled films on iron surfaces. These films showed promise in inhibiting corrosion, indicating potential applications in materials science and engineering (Zhang Zhe et al., 2009).
Pharmaceutical Research
In the pharmaceutical sector, Abdel-Atty et al. (2014) synthesized derivatives of (E)-3-(4-(substituted)-phenyl)acrylic acids and evaluated their cytotoxic activity against various cancer cell lines. Some compounds exhibited significant inhibitory activity, showing potential as therapeutic agents (Abdel-Atty et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(4-phenylmethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMSDYVKYZIYGA-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid | |
CAS RN |
6272-45-3, 227105-11-5 | |
Record name | 3-(4-Benzyloxy-phenyl)-acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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